molecular formula C12H17N5O4 B8078326 苏洛地昔 CAS No. 57821-29-1

苏洛地昔

货号 B8078326
CAS 编号: 57821-29-1
分子量: 295.29 g/mol
InChI 键: GRYSXUXXBDSYRT-WOUKDFQISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulodexide is a drug used to treat chronic venous ulcers in the legs . It is a mixture of glycosaminoglycans (GAGs) composed of dermatan sulfate (DS) and fast moving heparin (FMH) .


Synthesis Analysis

Sulodexide comprises two fractions: a fast-moving heparin fraction (80%), which has affinity for antithrombin III, and a dermatan sulfate fraction (20%) that has affinity for heparin cofactor II .


Molecular Structure Analysis

The molecular structure of Sulodexide was investigated using techniques such as HP-SEC/TDA, 2D-NMR, and HPLC-MS . The analysis of molecular weight distribution and of their mono, di, and oligosaccharide composition was accomplished .


Chemical Reactions Analysis

Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions. It is capable of inhibiting both anti-IIa and anti-Xa .


Physical And Chemical Properties Analysis

Sulodexide is extensively absorbed owing to its low molecular weight compared to unfractionated heparin . It offers the potential advantages of a longer half-life and reduced global anticoagulation effects .

科学研究应用

  1. 静脉疾病的治疗:苏洛地昔是一种糖胺聚糖,在治疗慢性静脉功能不全和静脉溃疡,以及预防复发性静脉血栓栓塞方面显示出前景。它对血管系统具有广泛的生物学作用,包括抗血栓、促纤溶、抗炎、内皮保护和血管调节作用,使其成为一种潜在的治疗选择,且大出血并发症发生率较低 (Carroll, Piazza, & Goldhaber, 2018).

  2. 静脉性腿部溃疡的治疗:一项研究发现,苏洛地昔在与局部治疗相结合时,在治疗静脉性腿部溃疡方面有效且耐受性良好,显示出完全溃疡愈合患者的比例较高 (Coccheri et al., 2002).

  3. 肾脏疾病和糖尿病性肾病:虽然苏洛地昔被证明可以降低糖尿病患者的蛋白尿,但其作为 2 型糖尿病伴明显蛋白尿的肾脏保护剂的有效性在 Sun-MACRO 试验中未得到证实 (Packham et al., 2012)。另一项研究表明,苏洛地昔可以降低大鼠的蛋白尿并减轻肾脏病变,表明其在治疗慢性肾衰竭方面具有潜力 (Li et al., 2012).

  4. COVID-19 早期阶段的治疗:苏洛地昔显示出在减少早期 COVID-19 患者的住院和氧气支持需求方面具有潜在益处,强调了其治疗潜力,直到有效的疫苗或抗病毒药物问世 (Gonzalez Ochoa et al., 2021).

  5. 心肌梗死后心血管意外中的作用:一项研究表明,苏洛地昔凭借其抗血栓特性,可以降低急性心肌梗死后死亡和血栓栓塞事件的风险 (Condorelli et al., 1994).

  6. 对视网膜新生血管的影响:苏洛地昔在氧诱导视网膜病的小鼠模型中抑制视网膜新生血管,表明其在治疗涉及新生血管的眼部病变方面有应用 (Jo et al., 2014).

  7. 外周血管疾病:由于其抗血栓和抗凝血酶活性,苏洛地昔在动脉和静脉外周疾病的预防和治疗中显示出有效性 (Lasierra-Cirujeda et al., 2010).

  8. 炎性和内皮作用:已证明苏洛地昔可以抑制人内皮细胞中的炎症并预防葡萄糖细胞毒性,表现出显着的抗炎作用和对葡萄糖细胞毒性的保护作用 (Ciszewicz et al., 2009).

安全和危害

Sulodexide seems to be well tolerated. Most adverse effects reported are related to the GI system and seem to be transient in nature . Allergic reactions, such as skin rash, have also been reported but are very rare .

未来方向

Sulodexide has been used clinically for the prophylaxis and treatment of vascular diseases with increased risk of thrombosis . It has also been investigated in the treatment of diabetic kidney disease and diabetic neuropathy . New anti-inflammatory properties have also extended its use in venous disease .

属性

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYSXUXXBDSYRT-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206530
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH).
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sulodexide

CAS RN

57817-83-1, 57821-29-1
Record name N(6),O(2)-Dimethyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulodexide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N(6),O(2)-Dimethyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6,2'-O-DIMETHYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulodexide
Reactant of Route 2
Reactant of Route 2
Sulodexide
Reactant of Route 3
Sulodexide
Reactant of Route 4
Sulodexide
Reactant of Route 5
Sulodexide
Reactant of Route 6
Reactant of Route 6
Sulodexide

Citations

For This Compound
4,880
Citations
DA Hoppensteadt, J Fareed - … : A Journal of the International Union …, 2014 - europepmc.org
… In addition, oral administration of sulodexide does not interfere with … , sulodexide releases TFPI which contributes to its antithrombotic effect and anti-inflammatory properties. Sulodexide …
Number of citations: 94 europepmc.org
FA Ofosu - Seminars in thrombosis and hemostasis, 1998 - thieme-connect.com
This report summarizes the results of some of the studies that have evaluated the pharmacokinetic, pharmacodynamic, anticoagulant, and antithrombotic properties of Sulodexide, …
Number of citations: 110 www.thieme-connect.com
S Coccheri, F Mannello - Drug design, development and therapy, 2014 - Taylor & Francis
Sulodexide (SDX), a sulfated polysaccharide complex extracted from porcine intestinal mucosa, is a blend of two glycosaminoglycan (GAG) entities, namely a fast-moving heparin (HP) …
Number of citations: 174 www.tandfonline.com
DA Lauver, BR Lucchesi - Cardiovascular drug reviews, 2006 - Wiley Online Library
… , sulodexide demonstrates a lipolytic activity that is increased in comparison to heparin. Oral administration of sulodexide … efficacy of sulodexide in a wide range of vascular pathologies. …
Number of citations: 131 onlinelibrary.wiley.com
J Harenberg - Medicinal research reviews, 1998 - Wiley Online Library
… of sulodexide is increased in comparison to unfractionated heparin. Clinical studies demonstrate the safety and efficacy of sulodexide. … Thus, sulodexide releases tissue plasminogen …
Number of citations: 157 onlinelibrary.wiley.com
AJ Gonzalez-Ochoa, JD Raffetto… - Thrombosis and …, 2021 - thieme-connect.com
… systemic complications, and sulodexide has pleiotropic actions on the vascular endothelium, which may prove beneficial. We aimed to assess the effect of sulodexide when used within …
Number of citations: 84 www.thieme-connect.com
EJ Lewis, JB Lewis, T Greene, LG Hunsicker… - American journal of …, 2011 - Elsevier
… of 107.8 ± 83.7 mg/g, comparing the sulodexide versus placebo groups, the primary end point … sulodexide was absorbed from the gastrointestinal tract. CONCLUSION: Sulodexide failed …
Number of citations: 144 www.sciencedirect.com
DK Packham, R Wolfe, AT Reutens, T Berl… - Journal of the …, 2012 - ncbi.nlm.nih.gov
… sulodexide and placebo; the primary composite end point occurred in 26 and 30 patients in the sulodexide … do not suggest a renoprotective benefit of sulodexide in patients with type 2 …
Number of citations: 203 www.ncbi.nlm.nih.gov
BJ Carroll, G Piazza, SZ Goldhaber - Journal of Thrombosis and …, 2019 - Elsevier
… Sulodexide is a glycosaminoglycan extracted from porcine intestinal mucosa. … sulodexide's complex pharmacological profile and its clinical applications for venous disease. Sulodexide …
Number of citations: 70 www.sciencedirect.com
HL Heerspink, T Greene, JB Lewis, I Raz… - Nephrology Dialysis …, 2008 - academic.oup.com
… of 6 months’ therapy with sulodexide on urinary albumin … , 200 mg of sulodexide or 400 mg of sulodexide. The primary … the patients in the two sulodexide groups combined versus 15.4…
Number of citations: 120 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。